4-氨基-6-(2,5-二氯苯基)嘧啶-3-醇

描述

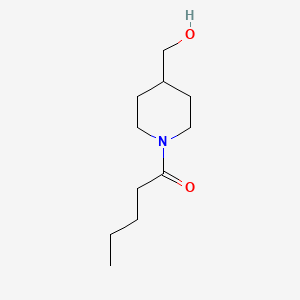

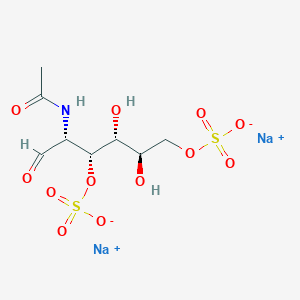

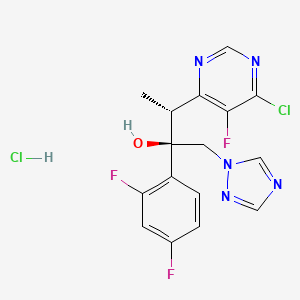

4-Amino-6-(2,5-dichlorophenyl)pyridazin-3-ol, also known as ADP, is a heterocyclic organic compound. It has garnered interest from researchers due to its unique physical and chemical properties, as well as its potential applications in various fields. Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities .

Synthesis Analysis

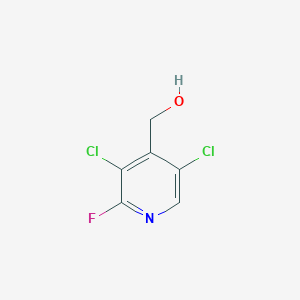

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . Oxidation of 2,6-dichloropyridine as a starting material gave pyridine N-oxide derivative which was subjected to nitration followed by reduction . Subsequent nitration of the product and nucleophilic displacement reaction were carried out to afford fully substituted energetic pyridine derivatives .Molecular Structure Analysis

Pyridazinone is the derivative of pyridazine which belongs to an important group of heterocyclic compounds containing nitrogen atoms at 1 and 2 positions in a six-membered ring and oxygen atom at 3 position of the ring .Chemical Reactions Analysis

Most of the synthetic reactions proceeded under mild conditions . The resultant yellow precipitate of compound 10 was filtered and washed successfully with water and ethanol .科学研究应用

新型杂环化合物的合成

研究人员已经开发出使用类似于 4-氨基-6-(2,5-二氯苯基)嘧啶-3-醇的衍生物合成新型杂环化合物的技术。制备这些化合物是为了预期其生物活性。例如,Sayed 等人 (2003) 描述了嘧啶酮衍生物的合成及其抗菌和抗真菌活性 Sayed 等,2003.

抗癌、抗血管生成和抗氧化特性

Kamble 等人 (2015) 合成了 4-氯-2-(3-氯-4-氟苯基)-5-(脂族/环状饱和氨基)嘧啶-3(2H)-酮衍生物,并对它们的抗癌、抗血管生成和抗氧化活性进行了评估。化合物对癌细胞活力表现出抑制作用,并表现出有效的抗血管生成和抗氧化活性 Kamble 等,2015.

除草剂作用机理

Hilton 等人 (1969) 研究了嘧啶酮除草剂的作用方式,发现某些嘧啶酮化学物质会抑制植物的光合作用和希尔反应,从而导致它们的植物毒性。这项研究提供了对嘧啶酮衍生物的潜在除草剂应用的见解 Hilton 等,1969.

潜在的几丁合成抑制剂

Cao 等人 (2006) 描述了一种由 4,5-二氯嘧啶酮合成 4-氨基-3(2H)-嘧啶酮的方法,从而开发出新型的几丁合成抑制剂。对这些化合物的生物活性进行了评估,表明它们在害虫防治中具有潜在用途 Cao 等,2006.

支气管痉挛溶解特性

Corsano 等人 (1993) 合成了一系列 3(2H)-嘧啶酮以评估它们的生物活性,特别是它们对豚鼠气管的支气管扩张活性。一些衍生物显示出良好的支气管痉挛溶解活性,表明在呼吸治疗中具有潜在应用 Corsano 等,1993.

作用机制

Target of Action

Many heterocyclic compounds, such as pyridazines and pyridazinones, have been shown to interact with a wide range of biological targets, leading to various physiological effects . .

Mode of Action

Similar compounds often interact with their targets by forming covalent bonds, changing the shape of the target molecule, or blocking active sites .

属性

IUPAC Name |

5-amino-3-(2,5-dichlorophenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-5-1-2-7(12)6(3-5)9-4-8(13)10(16)15-14-9/h1-4H,(H2,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDDWXRUFWETDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=O)C(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1460710.png)

![1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1460714.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline](/img/structure/B1460721.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol](/img/structure/B1460722.png)

![N-[2-(4-methoxyphenyl)ethyl]cyclopentanamine](/img/structure/B1460724.png)

![1-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B1460730.png)